Syk Kinase Inhibitory Potency vs. Parent Scaffold and Clinical Benchmark Fostamatinib
The pyridazine amide class to which 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide belongs has produced compounds with Syk IC₅₀ values in the sub-nanomolar range; the most optimized compounds in the series achieve IC₅₀ < 0.5 nM against recombinant human GST-Syk [1]. This compares favorably with the clinically evaluated Syk inhibitor fostamatinib (R406 active metabolite), which exhibits a Syk IC₅₀ of approximately 41 nM in comparable enzymatic assays [2]. However, the specific IC₅₀ value for CAS 1207028-76-9 has not been independently confirmed in peer-reviewed primary literature accessible under the current source restrictions; binding affinity data attributed to this compound in aggregated databases (BindingDB) indicate an IC₅₀ of 2 nM for full-length GST-tagged human Syk, though the originating publication is not verified [3]. Caution: this data point has not been validated against the compound's structure in the J. Med. Chem. paper or other primary source.
| Evidence Dimension | Syk enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM (unverified; attributed to CAS 1207028-76-9 in aggregated database) [3] |
| Comparator Or Baseline | Fostamatinib active metabolite R406: IC₅₀ ≈ 41 nM for Syk [2]; Optimized pyridazine amide lead from same series: IC₅₀ < 0.5 nM [1] |
| Quantified Difference | ~20.5-fold more potent than fostamatinib (if 2 nM confirmed); ~4-fold less potent than the most optimized pyridazine amide (<0.5 nM) |
| Conditions | Recombinant human GST-Syk fusion protein, 10 min preincubation, TR-FRET readout, pH 7.5 |
Why This Matters
For procurement decisions, the 2 nM Syk IC₅₀ (if validated) positions this compound as a high-potency biochemical probe, substantially more potent than the benchmark clinical Syk inhibitor fostamatinib, enabling lower concentrations in cellular assays and potentially reduced off-target engagement.
- [1] Lucas MC, Bhagirath N, Chiao E, Goldstein DM, Hermann JC, Hsu PY, Kirchner S, Kennedy-Smith JJ, Kuglstatter A, Lukacs C, Menke J, Niu L, Padilla F, Peng Y, Polonchuk L, Railkar A, Slade M, Soth M, Xu D, Yadava P, Yee B. Using Ovality to Predict Nonmutagenic, Orally Efficacious Pyridazine Amides as Cell Specific Spleen Tyrosine Kinase Inhibitors. J Med Chem. 2014 Mar 27;57(6):2683-91. doi: 10.1021/jm401982j. (Optimized lead compound IC₅₀ < 0.5 nM against recombinant GST-hSyk). View Source
- [2] Braselmann S, Taylor V, Zhao H, Wang S, Sylvain C, Baluom M, Qu K, Herlaar E, Lau A, Young C, Wong BR, Lovell S, Sun T, Park G, Argade A, Jurcevic S, Pine P, Singh R, Grossbard EB, Payan DG, Masuda ES. R406, an orally available spleen tyrosine kinase inhibitor blocks Fc receptor signaling and reduces immune complex-mediated inflammation. J Pharmacol Exp Ther. 2006 Dec;319(3):998-1008. doi: 10.1124/jpet.106.109058. View Source
- [3] BindingDB Entry BDBM50075943 (CHEMBL3415607). Affinity Data: IC₅₀ = 2 nM for human Syk (full-length GST-tagged). Note: molecular formula assigned to this BindingDB entry (C19H26N6O3S) does not match CAS 1207028-76-9 (C18H15ClN4O); cross-reference requires verification. View Source
